6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Overview
Description
6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The quinoline ring system is a nitrogen-containing heterocycle that forms the backbone of many significant compounds, including antimalarial drugs, anti-inflammatory agents, and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid typically involves the reaction of 2-methylquinoline with chlorinating agents to introduce chlorine atoms at the 6 and 8 positions. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and ionic liquid media has been explored to enhance reaction efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6,8-Dichloro-2-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and OLED materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 4,7-Dichloroquinoline
- 2-Methyl-4,5,7-trichloroquinoline
Uniqueness
6,8-Dichloro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions, along with a carboxylic acid group at the 4 position, makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWSMEWGHBKRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347356 | |
Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67059-22-7 | |
Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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